methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate
CAS No.: 887360-14-7
Cat. No.: VC7808881
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887360-14-7 |
---|---|
Molecular Formula | C18H17NO3 |
Molecular Weight | 295.3 g/mol |
IUPAC Name | methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C18H17NO3/c1-21-18(20)17-11-14-7-8-15(12-16(14)19-17)22-10-9-13-5-3-2-4-6-13/h2-8,11-12,19H,9-10H2,1H3 |
Standard InChI Key | QNJMXXUSLJRYLE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2)OCCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate is C₁₈H₁₇NO₃, with a molar mass of 295.33 g/mol . The indole core is substituted at the 2-position by a methyl ester (–COOCH₃) and at the 6-position by a 2-phenylethoxy group (–OCH₂CH₂C₆H₅). Key structural features include:
The planar indole ring system facilitates π-π interactions, while the phenylethoxy side chain enhances lipophilicity, influencing its pharmacokinetic properties.
Synthetic Routes and Optimization
Hemetsberger–Knittel Indole Synthesis
A common method for synthesizing indole-2-carboxylates involves the Hemetsberger–Knittel reaction, as demonstrated in the preparation of analogous compounds . This two-step process includes:
-
Knoevenagel Condensation: Reaction of methyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamates.
-
Thermolytic Cyclization: Thermal decomposition of azides to generate the indole ring .
For methyl 6-(2-phenylethoxy)-1H-indole-2-carboxylate, introducing the phenylethoxy group likely occurs via nucleophilic substitution or Mitsunobu reaction at the 6-position post-cyclization.
Esterification of Indole Carboxylic Acids
An alternative route involves esterification of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid using methanol and catalytic acid (e.g., H₂SO₄) . This method mirrors the synthesis of methyl 5-methoxy-1H-indole-2-carboxylate, yielding high purity products (96% yield) .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 295.33 g/mol | |
LogP (Predicted) | ~3.2 (estimated via analogs) | |
Solubility | Low aqueous solubility | |
Melting Point | Not reported (analogs: 450K) |
The compound’s low solubility in water suggests compatibility with organic solvents like DMF or DCM for further reactions .
Applications in Drug Discovery
Intermediate for Polyheterocycles
This compound serves as a precursor in multicomponent reactions (MCRs) to synthesize indolo[3,2-c]quinolinones, which are explored for kinase inhibition . Palladium-catalyzed cyclization reactions (e.g., with Pd(OAc)₂/Cu(OAc)₂) enable rapid diversification .
Prodrug Development
The methyl ester can be hydrolyzed to the carboxylic acid in vivo, offering tunable pharmacokinetics. For instance, saponification of methyl indole-6-carboxylate using LiOH yields the acid with 88–95% efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume